N,N-dimethyl-4-(6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)aniline
Description
N,N-dimethyl-4-(6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)aniline is a heterocyclic compound that features a unique fusion of triazole and thiadiazine rings. This compound is part of a broader class of triazolothiadiazines, which are known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Properties
IUPAC Name |
N,N-dimethyl-4-(6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5S/c1-9-8-19-13-15-14-12(18(13)16-9)10-4-6-11(7-5-10)17(2)3/h4-7H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDQVMOWNMBRNDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=NN=C2SC1)C3=CC=C(C=C3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-(6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)aniline typically involves the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with appropriate aniline derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like ethanol .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity. The use of continuous flow reactors and automated synthesis platforms may enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-(6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)aniline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aniline moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N,N-dimethyl-4-(6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)aniline has several scientific research applications:
Chemistry: Used as a synthetic intermediate in the preparation of more complex heterocyclic compounds.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-(6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)aniline involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, binding to active sites and disrupting normal enzymatic functions. This inhibition can lead to various therapeutic effects, such as reducing inflammation or inhibiting cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives: These compounds share a similar core structure and exhibit comparable pharmacological activities.
1,2,4-triazolo[5,1-b][1,3,5]thiadiazines: Another isomeric form with distinct biological properties.
1,2,4-triazolo[1,5-c][1,3,5]thiadiazines: Known for their unique binding affinities and therapeutic potentials.
Uniqueness
N,N-dimethyl-4-(6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)aniline stands out due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain biological targets. This makes it a promising candidate for drug development and other scientific applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
